molecular formula C14H18N2O3 B12348604 4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid

4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid

Katalognummer: B12348604
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: MVYSHOPERMUPBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid is a synthetic organic compound that features a piperidine ring substituted with a pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Wirkmechanismus

The mechanism of action of 4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid is unique due to its combination of a piperidine ring and a pyridine moiety, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Eigenschaften

Molekularformel

C14H18N2O3

Molekulargewicht

262.30 g/mol

IUPAC-Name

4-oxo-4-(2-pyridin-3-ylpiperidin-1-yl)butanoic acid

InChI

InChI=1S/C14H18N2O3/c17-13(6-7-14(18)19)16-9-2-1-5-12(16)11-4-3-8-15-10-11/h3-4,8,10,12H,1-2,5-7,9H2,(H,18,19)

InChI-Schlüssel

MVYSHOPERMUPBE-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.